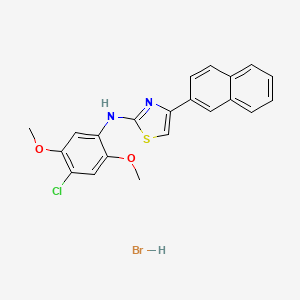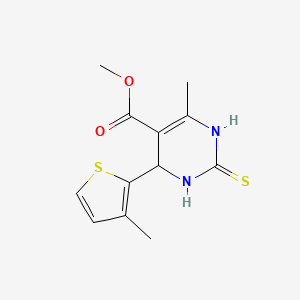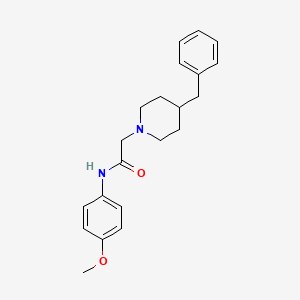![molecular formula C22H34N2O B5183831 N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-4-pentenamide](/img/structure/B5183831.png)
N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-4-pentenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-4-pentenamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. The compound is commonly referred to as "EMPEA" and is a member of the piperidine family of compounds. In
Mécanisme D'action
EMPEA works by binding to specific receptors in the brain, including the dopamine and serotonin receptors. The compound has been shown to increase the release of dopamine and serotonin, which are neurotransmitters that play a critical role in regulating mood, cognition, and behavior.
Biochemical and Physiological Effects:
EMPEA has been shown to have several biochemical and physiological effects, including an increase in dopamine and serotonin release, a decrease in pain perception, and an anti-inflammatory effect. The compound has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using EMPEA in lab experiments is its ability to selectively bind to specific receptors in the brain, which can help researchers better understand the underlying mechanisms of various neurological disorders. However, the complex synthesis method and limited availability of the compound can make it challenging to conduct large-scale experiments.
Orientations Futures
There are several future directions for research on EMPEA, including exploring its potential as a treatment for various neurological disorders, investigating its anti-inflammatory effects, and developing more efficient synthesis methods. Additionally, researchers may explore the potential of EMPEA as a lead compound for the development of new drugs with improved efficacy and fewer side effects.
Conclusion:
In conclusion, EMPEA is a promising compound with potential applications in various fields, including medicinal chemistry and drug discovery. The complex synthesis method and limited availability of the compound have made it challenging to conduct large-scale experiments, but the compound's ability to selectively bind to specific receptors in the brain makes it a valuable tool for researchers. Further research is needed to fully understand the compound's potential and to develop more efficient synthesis methods.
Méthodes De Synthèse
The synthesis of EMPEA involves several steps, including the preparation of starting materials, the formation of the piperidine ring, and the introduction of the pentenamide group. The synthesis method is complex and requires expertise in organic chemistry. Researchers have developed various methods for synthesizing EMPEA, including the use of palladium-catalyzed cross-coupling reactions and the use of Grignard reagents.
Applications De Recherche Scientifique
EMPEA has shown promising results in various scientific research applications, including as a potential treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. The compound has also been studied for its potential use as a pain reliever and as an anti-inflammatory agent.
Propriétés
IUPAC Name |
N-ethyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]pent-4-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O/c1-4-6-11-22(25)24(5-2)18-20-12-15-23(16-13-20)17-14-21-10-8-7-9-19(21)3/h4,7-10,20H,1,5-6,11-18H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDDVVUCRKQXOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCN(CC1)CCC2=CC=CC=C2C)C(=O)CCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-4-pentenamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-cyclohexyl-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5183748.png)
![N-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)-N-methylethanamine](/img/structure/B5183753.png)
![methyl 4-[4-(2-furoyloxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5183759.png)
![(2-{[2-(4-butoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B5183766.png)
![5-({[4-(4-methyl-1-piperidinyl)-3-nitrophenyl]sulfonyl}amino)isophthalic acid](/img/structure/B5183770.png)
![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-methylpiperidine](/img/structure/B5183777.png)

![N-(3'-chloro-3-biphenylyl)-1-[(2-ethyl-5-pyrimidinyl)methyl]-4-piperidinecarboxamide](/img/structure/B5183782.png)
![2-butyl-N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5183786.png)

![N-(3-chlorophenyl)-2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5183805.png)
![N-{2-[(4-ethyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}-2-methylpropanamide](/img/structure/B5183823.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenylacetamide](/img/structure/B5183829.png)
